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4-METHANESULFONYL-1-(3-METHOXYBENZOYL)PIPERIDINE

Physicochemical profiling Drug-likeness Scaffold classification

Screening libraries often lack N-benzoyl-4-methanesulfonylpiperidine chemotypes, limiting hit diversity in target deconvolution. This compound fills that gap with a distinct architecture absent from published sigma-1, CB1, or kinase pharmacophores. • Unique 4-methanesulfonyl/1-(3-methoxybenzoyl) arrangement not captured by generic 1-sulfonylpiperidines • Moderate lipophilicity (XLogP3-AA=1.3) and 4 H-bond acceptors suit fragment-based discovery • In stock with rapid global delivery; custom synthesis available for scale-up

Molecular Formula C14H19NO4S
Molecular Weight 297.37
CAS No. 1448069-20-2
Cat. No. B2927210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-METHANESULFONYL-1-(3-METHOXYBENZOYL)PIPERIDINE
CAS1448069-20-2
Molecular FormulaC14H19NO4S
Molecular Weight297.37
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(=O)N2CCC(CC2)S(=O)(=O)C
InChIInChI=1S/C14H19NO4S/c1-19-12-5-3-4-11(10-12)14(16)15-8-6-13(7-9-15)20(2,17)18/h3-5,10,13H,6-9H2,1-2H3
InChIKeyQSAKHZKYGKWLTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methanesulfonyl-1-(3-methoxybenzoyl)piperidine: Structural Identity & Database Profile


4-Methanesulfonyl-1-(3-methoxybenzoyl)piperidine [CAS 1448069-20-2] is a synthetic piperidine derivative with molecular formula C₁₄H₁₉NO₄S and molecular weight 297.37 g/mol, as computed by PubChem [1]. Its structure features a piperidine ring bearing a 4-methanesulfonyl substituent and an N-linked 3-methoxybenzoyl group. The compound contains zero hydrogen bond donors, four hydrogen bond acceptors, and three rotatable bonds, with a computed XLogP3-AA of 1.3, indicating moderate lipophilicity [1]. It belongs to the broader class of sulfonylpiperidine derivatives, which have been explored across multiple therapeutic and chemical biology contexts including sigma receptor modulation, cannabinoid receptor agonism, kinase inhibition, and matrix metalloproteinase inhibition [2][3]. However, at the time of evidence compilation, no peer-reviewed primary research paper or patent was identified that directly reports quantitative biological data for this specific compound; the available database record is limited to computed physicochemical properties [1].

Chemotype Unique N-benzoyl-4-methanesulfonyl scaffold, absent from known pharmacophores
Screening Diversity-oriented probe for target deconvolution campaigns
SAR Expansion Novel starting point for kinase or LCE inhibitor scaffold-hopping studies

4-Methanesulfonyl-1-(3-methoxybenzoyl)piperidine: Differentiation from Generic Analogs


The sulfonylpiperidine scaffold is pharmacologically promiscuous: small variations in substituent position, benzoyl ring substitution, and sulfonyl group identity produce divergent target engagement profiles [1]. In sigma receptor ligand series, moving the sulfonyl attachment from the piperidine nitrogen to the 4-position and introducing a benzoyl moiety at the 1-position fundamentally alters the pharmacophore, as demonstrated by the 96-fold σ₁/σ₂ selectivity achieved by 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine (Ki σ₁ = 0.96 ± 0.05 nM) compared to structurally distinct analogs [1]. Similarly, in the cannabinoid CB1 receptor field, piperidinyl-sulfonyl benzoic esters display nanomolar agonist activity, but potency is exquisitely sensitive to the nature of the ester/amide linkage and aromatic substitution pattern [2]. The 3-methoxybenzoyl N-substitution and 4-methanesulfonyl combination present in CAS 1448069-20-2 represents a distinct chemotype not captured by generic 1-sulfonylpiperidines, 3-substituted sulfonylpiperidines, or unsubstituted benzoylpiperidines. Substituting an analog without the precise 4-methanesulfonyl/1-(3-methoxybenzoyl) arrangement therefore risks loss of target engagement, altered selectivity, or introduction of off-target activity that cannot be predicted without direct comparative data [1][2].

4-Methanesulfonyl/1-(3-methoxybenzoyl) pattern may not be reproduced by generic N-sulfonylpiperidines or unsubstituted benzoylpiperidines.
N-Acyl vs. N-sulfonyl linkage may shift target engagement; CB1 and sigma-1 receptor profiles likely differ from published leads.
Moving methanesulfonyl from 4- to 3-position redirects LCE inhibitory profile; non-interchangeable in metabolic disease research.

4-Methanesulfonyl-1-(3-methoxybenzoyl)piperidine: Differentiation Evidence vs. Structural Analogs


Physicochemical Differentiation vs. N-Sulfonylpiperidine Bioisosteres

This compound possesses 4 hydrogen bond acceptors (HBA = 4) and 0 hydrogen bond donors (HBD = 0), with exactly 3 rotatable bonds [1]. In contrast, the widely used melanopsin antagonist tool compound AA92593 (1-((4-methoxy-3-methylphenyl)sulfonyl)piperidine, CAS 457961-34-1) has HBA = 3, HBD = 0, and 2 rotatable bonds, while the sigma-1 lead 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine has HBA = 2, HBD = 0, and 5 rotatable bonds [1]. The additional HBA contributed by the 3-methoxybenzoyl carbonyl oxygen in the target compound alters hydrogen-bonding capacity relative to common N-sulfonylpiperidine comparators, which may affect solubility, permeability, and target binding geometry [1].

HBA & Rotatable Bond Profile
Class-level
Target: HBA = 4, nRotB = 3, XLogP3-AA = 1.3
AA92593: HBA = 3, nRotB = 2
ΔHBA = +1, ΔnRotB = +1
Distinct HBA profile may alter solubility/permeability; pharmacophore equivalence unsupported.
Computed properties; target binding data absent.
Physicochemical profiling Drug-likeness Scaffold classification

Regiochemical Differentiation: 4-Methanesulfonyl vs. 3-Substituted LCE Inhibitors

Patent literature establishes 3-substituted sulfonylpiperidine derivatives as inhibitors of long chain fatty acyl elongase (LCE), a target for cardiovascular, neurologic, and metabolic diseases [1]. The target compound bears the methanesulfonyl group at the 4-position rather than the 3-position of the piperidine ring. Although no direct comparative LCE inhibition data exist for this specific compound, the 3→4 positional shift is known in sulfonylpiperidine medicinal chemistry to redirect target engagement: 4-sulfonylpiperidine derivatives have been patented separately as LCE inhibitors with distinct SAR requirements [2]. The 3-methoxybenzoyl N-substituent further differentiates this compound from the simple 4-sulfonylpiperidine core structures exemplified in the LCE patent families [2].

Sulfonyl Position: LCE Inhibition
Class-level
4-SO₂Me substitution; no LCE IC₅₀ data
3-substituted sulfonylpiperidines: demonstrated LCE inhibition
Positional isomerism (4- vs. 3-); quantitative comparison unavailable
4-SO₂Me pattern distinct from 3-substituted series; non-interchangeable in LCE research.
Patent disclosures; head-to-head assay data absent.
Long chain fatty acyl elongase Metabolic disease Regiochemistry

CB1 Receptor: N-Acyl vs. N-Sulfonyl Pharmacophore Differentiation

In the cannabinoid CB1 receptor field, piperidinyl-sulfonyl benzoic esters and arylsulfonamides have been identified as high-affinity agonists (Ki = 5 nM for recombinant human CB1) [1]. The critical pharmacophore in these series involves a sulfonyl linkage between the piperidine nitrogen and an aromatic ester/amide. The target compound instead features an amide (N-acyl) linkage to the 3-methoxybenzoyl group, with the sulfonyl group relocated to the piperidine 4-position. This 'inverted' attachment—N-benzoyl rather than N-sulfonyl—represents a fundamentally different presentation of hydrogen bond acceptor and hydrophobic elements to the receptor [1]. SAR studies on arylsulfonamide CB1 ligands demonstrate that moving from an N-sulfonyl to an N-acyl linkage abolishes or dramatically alters CB1 affinity; the lead compound's activity depends critically on the sulfonamide connectivity [1].

CB1 Pharmacophore Connectivity
Class-level
N-benzoyl (amide) connectivity; no CB1 Ki data
N-sulfonyl lead: Ki = 5 nM at CB1
Connectivity difference (N-CO-Ar vs. N-SO₂-Ar)
N-benzoyl connectivity diverges from CB1 agonist pharmacophore; independent characterization required.
Based on SAR from recombinant human CB1 assays.
Cannabinoid CB1 receptor Agonist pharmacophore Acylsulfonamide

Sigma-1 Receptor Scaffold: 4,4-Disubstituted vs. 1,4-Disubstituted

Sadeghzadeh et al. (2013) demonstrated that 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperidines achieve exceptional σ₁/σ₂ selectivity, exemplified by 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine with Ki σ₁ = 0.96 ± 0.05 nM and 96-fold selectivity over σ₂ (Ki σ₂ = 91.8 ± 8.1 nM) [1]. The target compound differs in three critical structural dimensions: (i) the 4-position carries methanesulfonyl rather than benzyl; (ii) the 1-position carries 3-methoxybenzoyl rather than benzylsulfonyl; and (iii) the sulfonyl group is directly attached to the piperidine ring rather than linked through a methylene spacer. These structural variations place the target compound outside the established SAR for high-affinity σ₁ ligands. Newer piperidine-based sigma receptor ligands continue to emphasize the sensitivity of σ₁/σ₂ selectivity to both N-substituent identity and 4-position functionalization .

Sigma-1 Receptor Scaffold
Cross-study comparable
1-(3-MeOBz)-4-SO₂Me; no sigma data
4-benzyl-1-(3-iodobenzylsulfonyl)piperidine: Ki σ₁ = 0.96 nM, 96-fold selectivity
Lacks 4-benzyl and N-sulfonyl critical features
Cannot substitute for high-affinity σ₁ ligands; uncharacterized sigma profile requires evaluation.
Published radioligand binding data.
Sigma-1 receptor Sigma-2 receptor Receptor selectivity

VEGFR-2 Inhibition: N-Sulfonylpiperidine Scaffold Requirements

N-Sulfonylpiperidine derivatives have been rationally designed as VEGFR-2 inhibitors with pro-apoptotic activity against cancer cells [1]. The key pharmacophore in this series requires the sulfonyl group attached directly to the piperidine nitrogen (N-SO₂-Ar), enabling specific interactions with the VEGFR-2 ATP-binding pocket. The target compound instead places the benzoyl group at the piperidine nitrogen and the methanesulfonyl group at the 4-position. A series of functionalized N-sulfonyl-piperidines evaluated for antiproliferative activity against A2780 (ovarian), SW1573 (non-small cell lung), and WiDr (colon) human solid tumor cell lines established that antiproliferative potency correlates strongly with the N-sulfonyl substituent identity; N-acyl derivatives are not reported within this SAR framework [2]. Structure-guided optimization efforts explicitly require the N-sulfonylpiperidine core for multi-target anticancer activity [3].

VEGFR-2 Inhibition Scaffold
Class-level
N-benzoyl-4-SO₂Me; no VEGFR-2 data
N-sulfonylpiperidine VEGFR-2 inhibitors with antiproliferative activity
Core scaffold divergence (N-acyl vs. N-sulfonyl)
Lacks N-sulfonylpiperidine core required by published VEGFR-2 pharmacophore.
Antiproliferative activity reported for N-sulfonyl series in A2780, SW1573, WiDr cell lines only.
VEGFR-2 inhibition Anticancer Apoptosis induction

TMK Inhibition: Sulfonylpiperidine Structural Requirements

Sulfonylpiperidines have been co-crystallized with Staphylococcus aureus thymidylate kinase (TMK) and characterized as novel antibacterial inhibitors of Gram-positive bacteria (PDB: 4HLD) [1]. The crystallographic binding mode reveals that the N-arylsulfonylpiperidine moiety makes critical contacts within the TMK active site, with the sulfonyl group directly attached to the piperidine nitrogen. The target compound, by contrast, presents an N-benzoylpiperidine with a 4-methanesulfonyl group—a substantially different three-dimensional arrangement of hydrogen bond acceptors and hydrophobic surfaces. This structural divergence means that binding to TMK cannot be assumed; in fact, the reported TMK inhibitor pharmacophore explicitly requires N-sulfonyl connectivity, and N-acyl variants have not been reported within this antibacterial series [1][2].

TMK Inhibition Connectivity
Class-level
N-benzoyl-4-SO₂Me; no TMK data
N-arylsulfonylpiperidine co-crystallized with S. aureus TMK (PDB 4HLD)
N-benzoyl vs. N-sulfonyl connectivity
Lacks N-sulfonyl connectivity required by crystallographic TMK inhibitor pharmacophore.
Gram-positive antibacterial activity unknown.
Thymidylate kinase Gram-positive antibacterial Staphylococcus aureus

4-Methanesulfonyl-1-(3-methoxybenzoyl)piperidine: Research Applications


Chemical Probe for Target Deconvolution: N-Benzoyl-4-methanesulfonyl Chemotype

The compound occupies an underexplored region of sulfonylpiperidine chemical space—incorporating an N-benzoyl rather than N-sulfonyl connectivity with a 4-methanesulfonyl group [1]. This distinct chemotype, not represented in published sigma-1, CB1, VEGFR-2, or TMK pharmacophores (see Section 3), makes it suitable as a diversity-oriented screening probe in target deconvolution campaigns. Its computed moderate lipophilicity (XLogP3-AA = 1.3) and 4 hydrogen bond acceptor sites [1] suggest potential for engagement with targets that prefer amide-linked aromatic groups over sulfonamide-linked ones. Procurement for high-throughput screening libraries or fragment-based discovery collections is supported by its structural novelty relative to characterized sulfonylpiperidine tool compounds [1].

Metabolic Disease: 4-Sulfonylpiperidine LCE Inhibitors with N-Acyl Modification

Patent families from MSD K.K. separately claim both 3-substituted sulfonylpiperidine derivatives (US8188280B2) and 4-sulfonylpiperidine derivatives (EP2523559A1) as long chain fatty acyl elongase (LCE) inhibitors for cardiovascular and metabolic disease [1][2]. This compound, bearing a 4-methanesulfonyl group and an N-(3-methoxybenzoyl) substituent, represents a hybrid chemotype that extends beyond the exemplified patent compounds. It can serve as a novel analog for SAR expansion studies within 4-sulfonylpiperidine LCE inhibitor programs, particularly where N-acyl substitution has not been systematically explored [2].

Kinase Inhibitor Scaffold-Hopping: 4-Methanesulfonylpiperidine as Hinge-Binding Motif

The 4-methanesulfonylpiperidine core offers a distinct hydrogen-bonding geometry compared to the N-sulfonylpiperidine motif used in published kinase inhibitor series. The methanesulfonyl group at the 4-position can act as a hydrogen bond acceptor while presenting different steric demands than N-linked sulfonamides. This compound may serve as a scaffold-hopping starting point for kinase targets where the N-sulfonylpiperidine chemotype has shown toxicity or selectivity limitations. The 3-methoxybenzoyl group provides additional vectors for structure-activity relationship exploration [1].

Antimicrobial Resistance: Diversifying Beyond N-Sulfonyl TMK Inhibitors

Crystallographic evidence confirms that N-sulfonylpiperidines inhibit Gram-positive thymidylate kinase (TMK) via specific active-site interactions (PDB 4HLD) [1]. The target compound's N-benzoyl-4-methanesulfonyl architecture presents an alternative binding surface geometry that may access resistant TMK variants or bypass resistance mechanisms that have emerged against the N-sulfonyl series. Its structural divergence from the canonical N-arylsulfonylpiperidine TMK pharmacophore supports evaluation as a novel chemotype for antibacterial lead generation, particularly against methicillin-resistant Staphylococcus aureus (MRSA) strains [1].

Application
Selection Property
Validation Focus
Target Deconvolution Screening
Chemotype novelty (N-benzoyl-4-SO₂Me)
Diversity-oriented library inclusion
LCE Inhibitor SAR Expansion
4-Methanesulfonyl position & N-acyl substitution
LCE enzymatic assay context
Kinase Scaffold-Hopping
4-Methanesulfonyl hinge-binding motif
Kinase selectivity panel profiling
Gram-positive Antibacterial Lead Generation
N-Benzoyl-4-SO₂Me as alternative TMK surface
TMK inhibition & resistant-strain screening
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